molecular formula C16H19BrClNO2 B5413568 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride

2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride

Cat. No.: B5413568
M. Wt: 372.7 g/mol
InChI Key: GFWPZTGNCNURFE-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound that features a brominated methoxyphenyl group, a methylamino group, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially removing the bromine atom.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: De-brominated methoxyphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group may facilitate binding to hydrophobic pockets, while the methylamino group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol
  • **2-[(5-Chloro-2-methoxyphenyl)methylamino]-1-phenylethanol
  • **2-[(5-Fluoro-2-methoxyphenyl)methylamino]-1-phenylethanol

Uniqueness

2-[(5-Bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with specific targets compared to its chloro or fluoro analogs.

Properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2.ClH/c1-20-16-8-7-14(17)9-13(16)10-18-11-15(19)12-5-3-2-4-6-12;/h2-9,15,18-19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPZTGNCNURFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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